physicochemical properties of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid
physicochemical properties of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid
An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid
Introduction
(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a heterocyclic compound incorporating a reactive acrylic acid moiety and a stable 5-methylisoxazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The isoxazole core is a common scaffold in pharmacologically active agents, while the acrylic acid functional group provides a handle for polymerization and other chemical modifications[1][2][3]. For researchers in drug development and chemical synthesis, a thorough understanding of the compound's physicochemical properties is paramount for predicting its behavior in biological systems, designing robust synthetic routes, and developing stable formulations.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The key identifiers for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid are summarized below.
| Identifier | Value | Source |
| Chemical Name | (E)-3-(5-Methylisoxazol-3-yl)acrylic acid | [4][5] |
| CAS Number | 1065478-29-6 | [4] |
| Molecular Formula | C₇H₇NO₃ | [4] |
| Molecular Weight | 153.14 g/mol | Calculated |
| InChI Key | CSBACZMGKKFGRY-NSCUHMNNSA-N | [4] |
| Physical Form | Powder or crystals | [4] |
| Purity (Commercial) | ≥95% | [4][5][6] |
The molecule's structure features a planar acrylic acid system in the trans or (E) configuration, which is conjugated to the 3-position of a 5-methylisoxazole ring. This conjugation influences the electronic properties and reactivity of both the double bond and the carboxylic acid.
Caption: 2D structure of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.
Core Physicochemical Properties
This section details the fundamental properties that dictate the compound's behavior in various experimental and application settings.
| Property | Value / Description | Significance |
| Melting Point (M.p.) | Data not available in cited literature. | A sharp melting point is a key indicator of purity. It is critical for quality control and formulation development (e.g., in hot-melt extrusion). |
| logP (Octanol/Water) | Data not available in cited literature. | Measures lipophilicity, a crucial parameter for predicting drug absorption, distribution, metabolism, and excretion (ADME) properties. |
| pKa | Data not available in cited literature. | Determines the ionization state at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding. |
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus as it provides a more comprehensive thermal profile, including the onset of melting, peak melting temperature, and the heat of fusion (ΔHfus). This level of detail is essential for understanding the material's crystallinity and thermal stability.
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Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C). A nitrogen purge (50 mL/min) should be used to maintain an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of this peak provides the heat of fusion.
-
System Validation: The instrument should be calibrated using certified indium and zinc standards prior to the analysis to ensure temperature and enthalpy accuracy.
Protocol: Determination of logP via HPLC
Causality: The HPLC-based method is a high-throughput and reliable alternative to the traditional shake-flask method. It correlates the compound's retention time on a reverse-phase column with the known logP values of a series of standard compounds, mitigating issues with emulsion formation and low sample throughput.
-
Standard Preparation: Prepare a series of standard compounds with known logP values (e.g., uracil, toluene, naphthalene) in a suitable solvent like acetonitrile.
-
Sample Preparation: Prepare a stock solution of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in acetonitrile.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve retention times between 2 and 15 minutes for all compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all compounds show absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the standards and the sample, recording the retention time (tR) for each.
-
Calculate the capacity factor (k) for each compound: k = (tR - t₀) / t₀, where t₀ is the void time (retention time of a non-retained compound like uracil).
-
Plot log(k) versus the known logP values for the standards.
-
Perform a linear regression to obtain a calibration curve.
-
Calculate the logP of the target compound by interpolating its log(k) value onto the calibration curve.
-
-
System Validation: The linearity of the calibration curve (R² > 0.99) serves as an internal validation of the method's suitability for the chosen standards and conditions.
Solubility and Dissociation Constant (pKa)
The solubility of this compound is governed by its dual chemical nature: the polar, ionizable carboxylic acid and the moderately polar heterocyclic ring.
Aqueous Solubility and pKa
The carboxylic acid group dictates that the aqueous solubility of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid will be highly dependent on pH. At pH values significantly below its pKa, the compound will exist primarily in its neutral, less soluble form. As the pH rises above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.
The pKa of acrylic acid itself is approximately 4.25[7]. The presence of the electron-withdrawing isoxazole ring is expected to further stabilize the carboxylate anion, resulting in a slightly lower pKa (i.e., a stronger acid).
Caption: Acid-base equilibrium of the compound in aqueous solution.
Protocol: Determination of pKa by Potentiometric Titration
Causality: This method directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa without the need for a chromophore (as required by UV-metric methods). It is a gold-standard, self-validating technique.
-
Preparation: Accurately weigh a sample of the compound to create a solution of known concentration (e.g., 0.01 M) in deionized water, which may require a small amount of co-solvent (e.g., methanol) for initial dissolution.
-
Titration Setup:
-
Use a calibrated pH meter with a combination glass electrode.
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Stir the solution gently and purge with nitrogen to exclude atmospheric CO₂.
-
-
Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using an auto-burette. Record the pH after each addition.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
-
-
System Validation: The accuracy of the standardized NaOH solution and the calibration of the pH meter with at least three primary standard buffers (e.g., pH 4, 7, 10) are critical for a trustworthy result.
Organic Solvent Solubility
Based on the principles of "like dissolves like," (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is expected to exhibit good solubility in polar organic solvents.
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Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with both the carboxyl group and the isoxazole nitrogen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to dipole-dipole interactions[8].
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's overall polarity.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following section describes the expected spectral features.
Caption: A typical workflow for the characterization of a new batch.
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¹H NMR: The spectrum should show distinct signals for the vinyl protons (H-α and H-β to the carbonyl), with a large coupling constant (J ≈ 16 Hz) confirming the (E)-stereochemistry. Other expected signals include a singlet for the isoxazole ring proton, a singlet for the methyl protons, and a broad singlet for the acidic carboxylic proton.
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¹³C NMR: Key signals would include the carbonyl carbon (~170 ppm), the two olefinic carbons, the three carbons of the isoxazole ring, and the methyl carbon.
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FT-IR: The infrared spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).
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Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 154.05.
Stability and Handling
Chemical Stability: As a derivative of acrylic acid, the compound has the potential to undergo polymerization, particularly when exposed to heat, light, or radical initiators[3][9]. Commercial samples are typically sold with inhibitors to prevent this.
Storage: The recommended storage condition is in a tightly closed container in a dry, well-ventilated area, often under an inert atmosphere at 2-8°C[4]. This is crucial to prevent both degradation and polymerization.
Safety: The compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation[4]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material.
Conclusion
(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a compound with significant potential, whose utility is underpinned by its physicochemical properties. This guide has synthesized the available information and provided a framework for its characterization. While key identifiers are established, a notable gap exists in the public literature regarding experimentally determined values for its melting point, pKa, logP, and quantitative solubility. The detailed, self-validating protocols provided herein are designed to empower researchers to fill these knowledge gaps, enabling more precise and predictable applications in drug discovery and materials science.
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